molecular formula C11H8F3NO B13709868 2-[2-(Trifluoromethoxy)phenyl]pyrrole

2-[2-(Trifluoromethoxy)phenyl]pyrrole

Cat. No.: B13709868
M. Wt: 227.18 g/mol
InChI Key: FGFUTJGLNRHGOA-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethoxy)phenyl]pyrrole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethoxy)phenyl]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .

Scientific Research Applications

2-[2-(Trifluoromethoxy)phenyl]pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethoxy)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activities. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(Trifluoromethoxy)phenyl]pyrrole include other trifluoromethoxy-substituted aromatic compounds and pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct properties and applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]-1H-pyrrole

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-1-4-8(10)9-5-3-7-15-9/h1-7,15H

InChI Key

FGFUTJGLNRHGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CN2)OC(F)(F)F

Origin of Product

United States

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